molecular formula C28H33ClN2O3 B15021012 N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide

N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide

Cat. No.: B15021012
M. Wt: 481.0 g/mol
InChI Key: WKZHHPJHWOWBDJ-MWAVMZGNSA-N
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Description

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring substituted with a chlorophenyl group and a benzohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized by reacting 4-chlorobenzaldehyde with furfural in the presence of a base such as sodium hydroxide.

    Hydrazide Formation: The resulting furan derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-(decyloxy)benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or disease progression.

    Pathways Involved: It may inhibit key pathways essential for the survival and proliferation of microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(methoxy)benzohydrazide
  • N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(ethoxy)benzohydrazide

Uniqueness

N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-4-(decyloxy)benzohydrazide is unique due to its long alkyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interaction, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C28H33ClN2O3

Molecular Weight

481.0 g/mol

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-4-decoxybenzamide

InChI

InChI=1S/C28H33ClN2O3/c1-2-3-4-5-6-7-8-9-20-33-25-16-12-23(13-17-25)28(32)31-30-21-26-18-19-27(34-26)22-10-14-24(29)15-11-22/h10-19,21H,2-9,20H2,1H3,(H,31,32)/b30-21+

InChI Key

WKZHHPJHWOWBDJ-MWAVMZGNSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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